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molecular formula C7H7Cl2NO B1646174 2-Formyl-5-chloromethylpyridine hydrochloride

2-Formyl-5-chloromethylpyridine hydrochloride

Cat. No. B1646174
M. Wt: 192.04 g/mol
InChI Key: MEKOOWBQEQJLFI-UHFFFAOYSA-N
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Patent
US04355034

Procedure details

2-Formyl-5-hydroxymethylpyridine (0.1 mole) in 100 ml. of tetrahydrofuran is treated with 0.11 mole of thionyl chloride, and the mixture is refluxed 3 hours. The product, 2-formyl-5-chloromethylpyridine hydrochloride is collected by filtration from the cooled reaction mixture.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9]O)=[CH:5][N:4]=1)=[O:2].S(Cl)([Cl:13])=O>O1CCCC1>[ClH:13].[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Cl:13])=[CH:5][N:4]=1)=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(=O)C1=NC=C(C=C1)CO
Step Two
Name
Quantity
0.11 mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The product, 2-formyl-5-chloromethylpyridine hydrochloride is collected by filtration from the cooled reaction mixture

Outcomes

Product
Name
Type
Smiles
Cl.C(=O)C1=NC=C(C=C1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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